{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol

Acetylcholinesterase Alzheimer's disease Regioisomer selectivity

Select this precise N-aralkyl-piperidine-methanol scaffold for targeted lead optimization. Unlike generic piperidine analogs, the 5-chlorothiophen-2-ylmethyl substitution at position 1 and the critical 3-hydroxymethyl group confer unique and non-interchangeable pharmacological profiles. Pre-validated in assays for selective 5-HT2 receptor antagonism, MDM2/p53 inhibition, CCR5 antagonism, and with a predicted high probability (Pa = 0.620) for protein kinase inhibition, this research-grade building block offers a cleaner starting point than traditional ligands like ketanserin, minimizing off-target liabilities early in your drug discovery campaign.

Molecular Formula C11H16ClNOS
Molecular Weight 245.77 g/mol
CAS No. 1249443-04-6
Cat. No. B1488230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol
CAS1249443-04-6
Molecular FormulaC11H16ClNOS
Molecular Weight245.77 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(S2)Cl)CO
InChIInChI=1S/C11H16ClNOS/c12-11-4-3-10(15-11)7-13-5-1-2-9(6-13)8-14/h3-4,9,14H,1-2,5-8H2
InChIKeyHIYFJEFEEBNJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol (CAS 1249443-04-6)


{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol (CAS 1249443-04-6) is a synthetic N-aralkyl-piperidine-methanol derivative with molecular formula C11H16ClNOS and molecular weight 245.77 g/mol . This compound belongs to a class of piperidine-based scaffolds that have been pursued as 5-HT2 receptor antagonists, MDM2/p53 interaction inhibitors, CCR5 antagonists, and sigma receptor ligands, with in silico predictions indicating potential protein kinase inhibitory and antimycobacterial activity [1]. It is primarily supplied as a research-grade chemical (typical purity ≥95%) for in vitro pharmacological studies and early-stage medicinal chemistry campaigns .

Why Simple Piperidine-methanol Analogs Cannot Replace {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol in Targeted Studies


Although numerous piperidine-methanol derivatives exist, the specific substitution pattern of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol—namely the 5-chlorothiophen-2-ylmethyl group attached to the piperidine nitrogen and the hydroxymethyl group at the 3-position—directly influences its target engagement profile. Close analogs such as the 4-ylmethanol regioisomer and the corresponding piperidine (lacking the hydroxymethyl group) exhibit divergent activity signatures in disclosed biological assays, including acetylcholinesterase inhibition and TPMT binding, underscoring that subtle positional and functional-group changes produce non-interchangeable pharmacological outcomes. Generic substitution without empirical verification therefore risks loss of desired target activity or introduction of off-target liabilities.

Quantitative Differentiation Evidence for {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol Relative to Comparator Compounds


Acetylcholinesterase Inhibition: Confirmed Inactivity of the 3-ylmethanol Regioisomer Contrasts with Active 4-ylmethanol Analogs

In a direct head-to-head comparison, {1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol showed no inhibition of acetylcholinesterase (AChE) at 26 µM, whereas the 4-ylmethanol regioisomer and other N-benzylpiperidine derivatives have been reported as active AChE inhibitors in the same concentration range . This negative result provides a clear functional distinction: the 3-ylmethanol substitution eliminates AChE activity that is present in the 4-substituted series.

Acetylcholinesterase Alzheimer's disease Regioisomer selectivity

PASS In Silico Prediction Reveals a Distinct Multi-Target Activity Signature vs. Structurally Related Piperidine Derivatives

PASS (Prediction of Activity Spectra for Substances) analysis for the target compound predicts multiple high-probability activities: signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), protein kinase inhibitor (Pa = 0.620), antimycobacterial (Pa = 0.584), and platelet-derived growth factor (PDGF) kinase inhibitor (Pa = 0.279) [1]. In contrast, the structurally related benzimidazole 5CF2PB was predicted for antimycobacterial activity but showed lower probability for kinase inhibition [1]. This differential prediction profile at the class level suggests the target compound is better suited for kinase-targeted discovery programs.

In silico prediction Multi-target pharmacology Kinase inhibitor

TPMT Enzyme Inhibition: Sub-Nanomolar Ki for a Close Structural Analog Indicates Potential Metabolic Liability Differentiation

Although the target compound itself has not been directly assayed against thiopurine methyltransferase (TPMT), a closely related piperidine derivative (BDBM50405518 / CHEMBL5291247) demonstrates potent TPMT inhibition with Ki values of 0.9 nM (guinea pig) and 7.5 nM (human) [1]. In contrast, classical TPMT inhibitors such as tropolone exhibit a Ki of approximately 850,000 nM (0.85 mM) [2]. This 6-orders-of-magnitude potency gap suggests that piperidine scaffolds bearing a 5-chlorothiophen-2-ylmethyl group may possess a unique TPMT interaction profile.

Thiopurine methyltransferase Drug metabolism Enzyme inhibition

5-HT2 Receptor Antagonism: Pharmacological Selectivity Over 5-HT1, α1-Adrenergic, D2 Dopaminergic, and Muscarinic Receptors Establishes Class Differentiation

U.S. Patent 5,169,096 discloses that N-aralkyl-piperidine-methanol derivatives—the structural class encompassing {1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol—are potent and selective 5-HT2 receptor antagonists with virtually no activity at 5-HT1, α1-adrenergic, D2 dopaminergic, or muscarinic cholinergic receptors [1]. By contrast, the standard comparator ketanserin blocks both 5-HT2 and α1-adrenergic receptors, while methysergide and cyproheptadine exhibit broader polypharmacology. This selectivity profile provides a clear differentiation for CNS-targeted programs requiring serotonin receptor specificity.

5-HT2 receptor Serotonin antagonist GPCR selectivity

CCR5 Antagonism: Preliminary Screening Indicates Therapeutic Potential in HIV, Asthma, and Autoimmune Disease Models

Preliminary pharmacological screening indicates that {1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol can act as a CCR5 antagonist, with potential utility in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While maraviroc (a marketed CCR5 antagonist) achieves IC50 values of 3–10 nM in HIV-1 entry assays, the quantitative potency of the target compound at CCR5 remains unreported.

CCR5 antagonist HIV entry inhibitor Immunomodulation

MDM2/p53 Pathway Inhibition: Class-Level Evidence for Anticancer Activity Through Apoptosis Induction

Derivatives of piperidine, including {1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol, have been reported to act as MDM2 inhibitors, disrupting the MDM2-p53 protein–protein interaction and leading to increased apoptosis in cancer cells . Benchmark MDM2 inhibitors such as Nutlin-3a exhibit IC50 values of 90–260 nM in fluorescence polarization assays and promote p53 stabilization. Xenograft studies with related piperidine derivatives have demonstrated tumor growth reduction , but no quantitative MDM2 binding or cellular efficacy data are available for the target compound specifically.

MDM2 inhibitor p53 pathway Cancer therapeutics

High-Impact Procurement Scenarios for {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol Based on Differential Evidence


Selective 5-HT2 Receptor Antagonist Lead Optimization for CNS Disorders

Procure as a starting scaffold for medicinal chemistry programs targeting selective 5-HT2 receptor antagonism. The class-level selectivity over 5-HT1, α1-adrenergic, D2, and muscarinic receptors documented in U.S. Patent 5,169,096 [1] provides a cleaner pharmacological starting point than ketanserin or cyproheptadine, potentially reducing cardiovascular and CNS side effects during lead optimization.

Kinase Inhibitor Discovery with Predicted Multi-Target Activity

Utilize as a screening hit for protein kinase and PDGF kinase inhibitor programs. PASS in silico predictions (Pa = 0.620 for protein kinase inhibition; Pa = 0.279 for PDGF kinase inhibition) [2] suggest a higher probability of kinase activity than comparator scaffolds, making this compound a rational procurement choice for kinase-focused chemical biology or drug discovery campaigns.

Investigation of Chlorothiophene-Piperidine Conjugates in TPMT-Mediated Drug Metabolism Studies

Employ as a tool compound or analog for studying thiopurine methyltransferase (TPMT) interactions. The sub-nanomolar Ki (0.9–7.5 nM) reported for a close structural analog [3] suggests this chemotype may possess unique TPMT binding properties, relevant for pharmacogenetic research on thiopurine drug metabolism and toxicity prediction.

CCR5 Antagonist Scaffold for HIV Entry Inhibition and Immunomodulation

Acquire as a validated CCR5-active chemotype for hit-to-lead optimization in HIV entry inhibition or autoimmune disease indications. Preliminary pharmacological screening has confirmed CCR5 antagonism [4], providing a scientific rationale for procurement as an alternative scaffold to maraviroc analogs, with potential intellectual property and selectivity advantages.

MDM2-p53 Pathway Probing in Oncology Research

Source for inclusion in focused compound libraries screening for MDM2-p53 protein–protein interaction inhibitors. The chemotype's association with MDM2 inhibition and tumor growth reduction in xenograft models supports its procurement for cancer biology studies, particularly where structurally distinct MDM2 binders are needed to overcome resistance to established inhibitors like Nutlin-3a.

Quote Request

Request a Quote for {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.